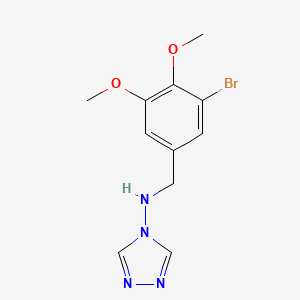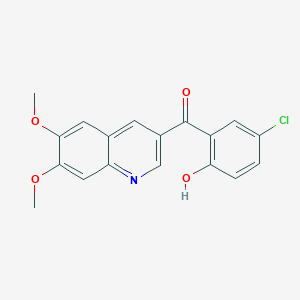![molecular formula C29H26N2O4 B12484100 2-(Morpholin-4-yl)-5-[(naphthalen-1-ylmethyl)(phenylcarbonyl)amino]benzoic acid](/img/structure/B12484100.png)
2-(Morpholin-4-yl)-5-[(naphthalen-1-ylmethyl)(phenylcarbonyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(MORPHOLIN-4-YL)-5-[N-(NAPHTHALEN-1-YLMETHYL)BENZAMIDO]BENZOIC ACID is a complex organic compound that features a morpholine ring, a naphthalene moiety, and a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLIN-4-YL)-5-[N-(NAPHTHALEN-1-YLMETHYL)BENZAMIDO]BENZOIC ACID typically involves multiple steps, starting with the preparation of the core benzoic acid structure, followed by the introduction of the morpholine and naphthalene groups. Common synthetic routes include:
Formation of the Benzoic Acid Core: This can be achieved through Friedel-Crafts acylation of benzene derivatives.
Introduction of the Morpholine Group: This step often involves nucleophilic substitution reactions where morpholine is introduced to the benzoic acid derivative.
Attachment of the Naphthalene Moiety: This is typically done through amide bond formation using reagents like naphthalene-1-ylmethylamine and coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(MORPHOLIN-4-YL)-5-[N-(NAPHTHALEN-1-YLMETHYL)BENZAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogenation over palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(MORPHOLIN-4-YL)-5-[N-(NAPHTHALEN-1-YLMETHYL)BENZAMIDO]BENZOIC ACID has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-(MORPHOLIN-4-YL)-5-[N-(NAPHTHALEN-1-YLMETHYL)BENZAMIDO]BENZOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, while the naphthalene moiety can facilitate binding through π-π interactions. The benzoic acid core may also participate in hydrogen bonding and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-morpholin-4-yl-N-naphthalen-1-ylacetamide
- 2-morpholin-4-yl-1-naphthalen-1-ylethanone oxalic acid
Uniqueness
Compared to similar compounds, 2-(MORPHOLIN-4-YL)-5-[N-(NAPHTHALEN-1-YLMETHYL)BENZAMIDO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both morpholine and naphthalene groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C29H26N2O4 |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
5-[benzoyl(naphthalen-1-ylmethyl)amino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C29H26N2O4/c32-28(22-8-2-1-3-9-22)31(20-23-11-6-10-21-7-4-5-12-25(21)23)24-13-14-27(26(19-24)29(33)34)30-15-17-35-18-16-30/h1-14,19H,15-18,20H2,(H,33,34) |
Clave InChI |
XXGKYKNEPYVEOT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)N(CC3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[(2,3-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12484022.png)
![2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12484027.png)
![Ethyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12484028.png)
![1-(4-Fluorophenyl)-3-[4-(phenylcarbonyl)phenyl]urea](/img/structure/B12484031.png)
![2-({[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B12484036.png)
![2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B12484054.png)
![1-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methylbenzyl)methanamine](/img/structure/B12484065.png)
![2-[(E)-(4-ethoxyphenyl)diazenyl]-4-methyl-1H-imidazole](/img/structure/B12484070.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12484078.png)
![3-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12484079.png)
![3-[5-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-methyl-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B12484080.png)
![N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-4-carboxamide](/img/structure/B12484087.png)


